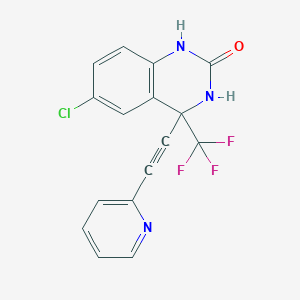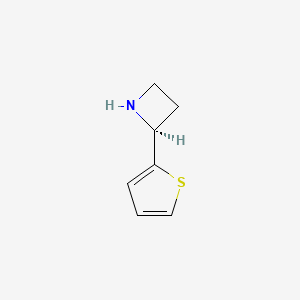
(S)-2-(Thiophen-2-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the thiophene ring imparts unique electronic and steric properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-2-yl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with an amine to form an imine intermediate, which is then cyclized using a suitable reagent such as a Lewis acid or a base. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Thiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidine amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Thiophen-2-yl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of (S)-2-(Thiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand by binding to the active site or allosteric site of the target protein. The thiophene ring can interact with aromatic residues through π-π stacking, while the azetidine ring can form hydrogen bonds or ionic interactions with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Thiophen-2-yl)azetidine: The enantiomer of (S)-2-(Thiophen-2-yl)azetidine with similar properties but different biological activity.
2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties. This makes it valuable in applications requiring specific stereochemistry and electronic characteristics.
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
(2S)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m0/s1 |
InChI-Schlüssel |
ABDXALOYXTXLSK-LURJTMIESA-N |
Isomerische SMILES |
C1CN[C@@H]1C2=CC=CS2 |
Kanonische SMILES |
C1CNC1C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


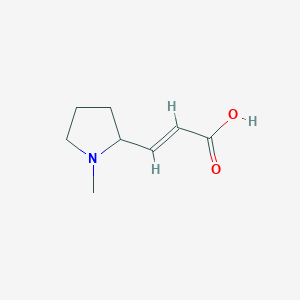

![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
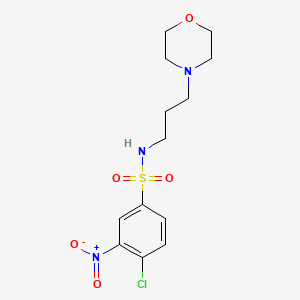
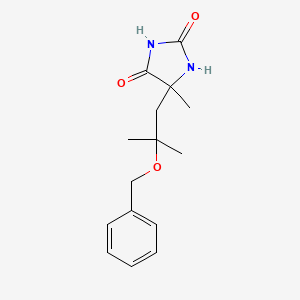
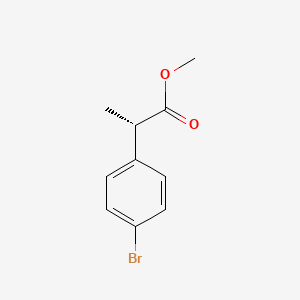
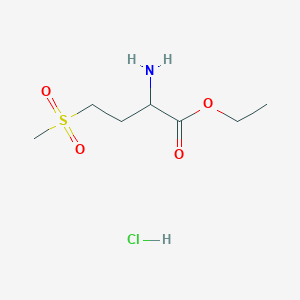
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
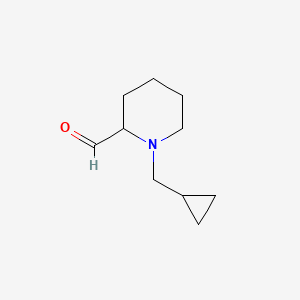
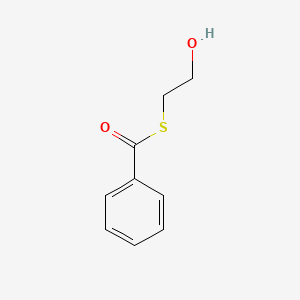
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
